Raphanusamic acid
Overview
Description
Vacuolar Localization of Enzymatic Synthesis
Research indicates that the enzymatic synthesis of hydroxycinnamic acid esters, which are related to raphanusamic acid, occurs within the vacuoles of leaf protoplasts from Raphanus sativus. These vacuoles contain both the esters and the enzymes necessary for their synthesis, suggesting that the vacuole is the primary site for the synthesis and storage of these compounds .
Influence of Raphanusanin on Auxin-Mediated Microtubule Orientation
Raphanusanin, a growth inhibitor, has been shown to affect the orientation of microtubules in radish hypocotyls, which in turn influences cell elongation and plant growth. The substance interferes with the action of the plant hormone auxin, suggesting a mechanism by which raphanusanin can regulate growth and phototropism .
Antioxidant Activity of Acylated Anthocyanins
In a study of Raphanus sativus cv Sango sprouts, researchers isolated acylated anthocyanins with antioxidant properties. These compounds, which have a cyanidin core and are acylated with malonic and phenolic acids, show significant antioxidant activity, which is influenced by the type of acylation. This research contributes to the understanding of the structure-activity relationships of antioxidant anthocyanins .
Structural Analysis of Raphanusanins
The correct structures of raphanusanins, which are light-induced growth inhibitors, have been determined through synthesis and spectral data analysis. Previous structural proposals were corrected, and the synthetic compounds were found to exhibit growth inhibitory activity .
Synthesis and Bioactivity of Growth Inhibitors
The total synthesis of 4-methylthio-3-butenylisothiocyanate and raphanusanin, both of which regulate phototropism in radish hypocotyls, has been achieved. These synthesized compounds have shown potent bioactivity in tests using radish hypocotyls, confirming their role as growth inhibitors .
Role of Raphanusanin in Hypocotyl Growth
Raphanusanin, a growth inhibitor isolated from radish seedlings, has been identified as a new compound that plays a significant role in the light inhibition of hypocotyl growth. The presence of raphanusanin increases under red light, suggesting its involvement in the plant's response to light conditions .
Revision of Raphanusanin Structure
The structures of raphanusanins A and B have been revised based on X-ray crystallographic analysis and spectral studies. The new structures indicate a pyrrolidinethione skeleton rather than the previously proposed piperidinethione skeleton, providing a more accurate understanding of these growth-regulating substances .
Scientific Research Applications
Plant Growth and Development
Influence on Auxin-Mediated Microtubule Orientation
Raphanusanin, a closely related compound to Raphanusamic acid, significantly influences plant growth, particularly in light growth inhibition and phototropism of radish hypocotyls. It interferes with the indole-3-acetic acid (IAA)-mediated orientation of microtubules in radish hypocotyls, thereby inhibiting growth (Sakoda, Hasegawa, & Ishizuka, 1992).
Role in Plant Defense and Growth
Raphanusamic acid, as a catabolite of allyl-glucosinolate, is involved in complex plant responses to environmental conditions. It differentially affects processes downstream of the auxin signaling cascade, which influences plant development and growth (Katz et al., 2020).
Plant Response to Environmental Stresses
Inhibitory Effects on Growth Regulators
The presence of raphanusanins, compounds related to Raphanusamic acid, in plants of the genus Raphanus, significantly inhibits the activity of certain plant hormones such as indole-3-acetic acid and benzyladenine, affecting their growth responses (Sakoda, Hasegawa, & Ishizuka, 1991).
Model for Studying Environmental Stress Responses
Radish plants, containing compounds like Raphanusamic acid, serve as excellent models for studying plant responses to various environmental stresses, including atmospheric pollutants and other adverse conditions (Kostka-Rick & Manning, 1993).
Metabolic and Biochemical Insights
Metabolomic Variations
Studies on metabolomic variation in Brassica rapa and Raphanus sativus, which produce Raphanusamic acid, help in understanding the metabolic changes during plant development and emphasize the importance of plant age in the metabolomic profile of vegetables (Jahangir et al., 2014).
Coordination in Biosynthesis and Turnover
Raphanusamic acid appears to play a role in coordinating glucosinolate biosynthesis and turnover in plants, correlating with increased accumulation of endogenous glucosinolates. This suggests its involvement in adjusting glucosinolate accumulation in response to environmental and internal signals (Jeschke et al., 2019).
Future Directions
Raphanusamic acid could represent a metabolic checkpoint that allows glucosinolate-producing plants to measure the flux through the biosynthetic and/or turnover pathways and thereby to dynamically adjust glucosinolate accumulation in response to internal and external signals . This suggests potential future research directions in understanding the role of Raphanusamic acid in plant metabolism and its impact on plant adaptation to environmental changes .
properties
IUPAC Name |
(4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2S2/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUOCHQOQMZGQP-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=S)S1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=S)S1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00243495 | |
Record name | Raphanusamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00243495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Raphanusamic acid | |
CAS RN |
98169-56-3, 20933-67-9 | |
Record name | (4R)-2-Thioxo-4-thiazolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98169-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Raphanusamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098169563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Raphanusamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00243495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4R)-(-)-2-Thioxo-4-thiazolidinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Thiothiazolidine-4-carboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041805 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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